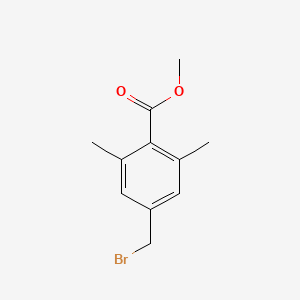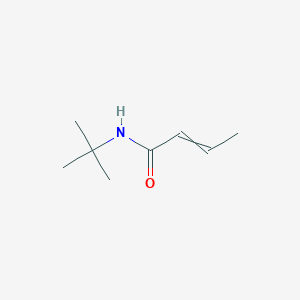
N-tert-Butylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butylbut-2-enamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly notable for its tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-tert-Butylbut-2-enamide can be synthesized through several methods. One common method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions . Another method uses tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C . These methods are efficient and provide high yields of the desired amide.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids . This method is favored for its atomic economy and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-Butylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction of this compound using hydride reagents like LiAlH4 results in the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to nitriles.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Nitriles or other substituted amides.
Aplicaciones Científicas De Investigación
N-tert-Butylbut-2-enamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-tert-Butylbut-2-enamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
N-tert-Butylacetamide: Similar in structure but with an acetyl group instead of a butenyl group.
N-tert-Butylbenzamide: Contains a benzyl group, offering different reactivity and applications.
N-tert-Butylformamide: A simpler amide with a formyl group.
Uniqueness: N-tert-Butylbut-2-enamide is unique due to its butenyl group, which provides additional reactivity compared to simpler amides. The presence of the double bond in the butenyl group allows for further functionalization and diverse chemical transformations .
Propiedades
Número CAS |
116071-20-6 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
N-tert-butylbut-2-enamide |
InChI |
InChI=1S/C8H15NO/c1-5-6-7(10)9-8(2,3)4/h5-6H,1-4H3,(H,9,10) |
Clave InChI |
MKNFUPBPNVFSGF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

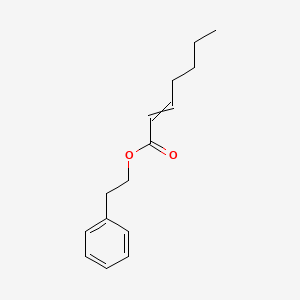
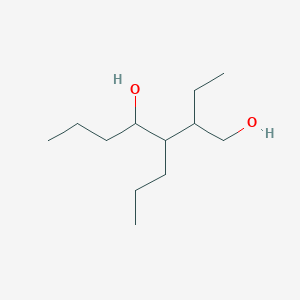
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

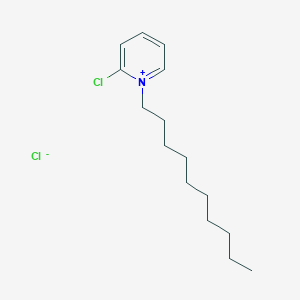
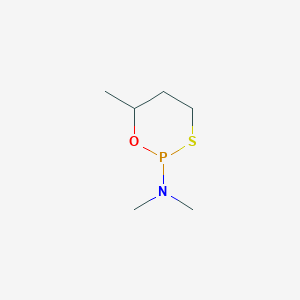

![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
